{(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chiral compound with potential applications in medicinal chemistry. It is categorized under pyrrolidine derivatives, which are known for their diverse biological activities. The compound's structure includes a pyrrolidine ring substituted with a benzyl-methyl-amino group and an acetic acid moiety, contributing to its unique properties and reactivity.
The compound is identified by the CAS number 2007924-91-4, which facilitates its recognition in chemical databases and literature. Its synthesis and characterization have been documented in various scientific publications, highlighting its significance in research and development.
This compound falls under the category of amino acids and pyrrolidine derivatives, which are often explored for their roles in drug design and synthesis. Its specific classification as a chiral amino acid derivative makes it particularly interesting for studies in stereochemistry and pharmacology.
The synthesis of {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be achieved through several methods, often involving multi-step reactions. A common approach includes the use of chiral auxiliary strategies to ensure the correct stereochemistry is obtained.
The reaction conditions often require careful control of temperature and pH to optimize yields and selectivity. For instance, potassium carbonate is frequently used as a base to facilitate the alkylation steps, ensuring complete conversion of starting materials into products.
The molecular structure of {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be represented as follows:
This structure features:
The compound's molecular weight is approximately 252.33 g/mol, with a melting point that varies depending on purity but typically falls within a range conducive to biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or conditions to promote desired pathways while minimizing side reactions. For example, using acidic or basic conditions can significantly affect the outcome of esterification processes.
The mechanism of action for {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes.
Studies suggest that compounds of similar structure exhibit varying degrees of biological activity, including analgesic and anti-inflammatory effects, indicating potential therapeutic applications.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
This compound represents a significant area of interest within medicinal chemistry due to its unique structure and potential biological activities, warranting further investigation into its applications and mechanisms.
The retrosynthetic deconstruction of {(S)-2-[(Benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (molecular formula: C₁₆H₂₂N₂O₄, MW: 306.36 g/mol [2] [4]) reveals three logical disconnections:
Table 1: Key Retrosynthetic Disconnections and Synthons
Disconnection Site | Synthons Generated | Forward Reaction Strategy |
---|---|---|
Acetic acid linkage | Pyrrolidine + ClCH₂COO⁻ | N-Alkylation with haloacetic acid |
Benzyl-methyl amine | Secondary amine + PhCH₂Br | Reductive amination/alkylation |
Pyrrolidine ring | Linear C4 chain with N and O | Intramolecular cyclization |
The tertiary amine functionality necessitates orthogonal protection (e.g., Boc for the pyrrolidine nitrogen vs. Cbz for the exocyclic amine) during synthesis to prevent over-alkylation [6].
The stereoselective construction of the (S)-pyrrolidine core employs three principal methodologies:
Catalyst system: [Ir(cod)Cl]₂/(S,S)-f-binaphane Conditions: 50°C, 80 bar H₂, iPrOH Enantioselectivity: 95% ee (S)
Table 2: Comparison of Asymmetric Pyrrolidine Synthesis Methods
Method | Starting Material | Key Catalyst | ee (%) | Limitations |
---|---|---|---|---|
Chiral Pool (L-Proline) | L-Proline | None | >99 | Multi-step reduction/amination |
Asymmetric Hydrogenation | 2-Aminomethyl-Δ¹-pyrroline | Ir/(S,S)-f-binaphane | 95 | High-pressure requirements |
Organocatalysis | Aldehyde + N-Boc-imine | L-Proline | 88 | Moderate stereoselectivity |
Sustainable installation of the benzyl-methyl-amine moiety leverages solvent-free and catalytic technologies:
These methods align with the 2025 Green Chemistry & Engineering Conference’s focus on "Sustainable Functional Group Manipulation" [5], emphasizing E-factor reductions and renewable energy-driven transformations.
Solid-phase peptide synthesis (SPPS) enables rapid access to peptide conjugates of the target compound:
Table 3: SPPS Efficiency Metrics for Pyrrolidine Acetic Acid Analogues
Parameter | Traditional SPPS | High-Throughput SPPS | Improvement |
---|---|---|---|
Coupling Time/Amino Acid | 60–90 min | 15–20 min | 4-fold faster |
Crude Purity | 45–55% | 68–75% | +20% absolute |
Solvent Consumption | 50 mL/mmol | 15 mL/mmol | 70% reduction |
Unnatural AA Incorporation | Limited | Efficient | High flexibility |
This SPPS approach facilitates library synthesis of derivatives like {2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid and {(S)-2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid [2] [8], enabling structure-activity studies.
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3